molecular formula C18H19N3O3S B10998989 methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B10998989
M. Wt: 357.4 g/mol
InChI Key: KUOWKPYQXGDVBD-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole and thiazole moiety. Indole derivatives are known for their significant biological activities, while thiazole derivatives are often used in medicinal chemistry due to their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and using catalysts to enhance reaction rates. The use of continuous flow reactors can also improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and halogenated indole derivatives .

Scientific Research Applications

Methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring can interact with DNA and proteins, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(1-propan-2-ylindole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O3S/c1-10(2)21-9-8-12-13(6-5-7-14(12)21)16(22)20-18-19-15(11(3)25-18)17(23)24-4/h5-10H,1-4H3,(H,19,20,22)

InChI Key

KUOWKPYQXGDVBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)C(C)C)C(=O)OC

Origin of Product

United States

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